molecular formula C25H27N3O2 B6138415 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone

Cat. No. B6138415
M. Wt: 401.5 g/mol
InChI Key: UJHGTZBABHOAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone, also known as BIPM, is a synthetic compound that has shown promising results in scientific research. BIPM belongs to the class of drugs known as benzodiazepines and acts as a positive allosteric modulator of the GABAA receptor.

Mechanism of Action

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to specific sites on the receptor, 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone enhances the receptor's response to GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has been shown to produce a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are mediated by the drug's interaction with the GABAA receptor.

Advantages and Limitations for Lab Experiments

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has several advantages for use in lab experiments, including its high potency and selectivity for the GABAA receptor. However, its short half-life and limited solubility can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone, including further investigation of its pharmacological properties and potential therapeutic applications. Additionally, the development of new synthetic methods for 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone could lead to improved yields and greater accessibility for researchers. Finally, the exploration of 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone's effects on other neurotransmitter systems could provide new insights into the mechanisms underlying neurological disorders.

Synthesis Methods

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone can be synthesized through a multi-step process involving the reaction of 2-bromo-1,1'-biphenyl with piperidine and 2-methylimidazole. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield 4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone.

Scientific Research Applications

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone has been studied for its potential use in the treatment of anxiety and other neurological disorders. It has also been investigated for its potential use as a sedative and hypnotic agent.

properties

IUPAC Name

3-(2-methylimidazol-1-yl)-1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-19-26-14-17-27(19)16-13-24(29)28-15-5-8-23(18-28)25(30)22-11-9-21(10-12-22)20-6-3-2-4-7-20/h2-4,6-7,9-12,14,17,23H,5,8,13,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGTZBABHOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone

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